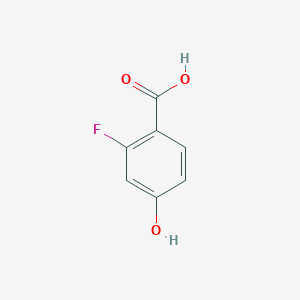

2-Fluoro-4-hydroxybenzoic Acid

Description

Propriétés

IUPAC Name |

2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWTWYULZRDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382637 | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65145-13-3 | |

| Record name | 2-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in materials science and as a building block in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a detailed hypothetical synthesis protocol, and explores its known applications.

Core Properties and Identification

This compound is a para-hydroxybenzoic acid derivative with a fluorine atom at the ortho-position relative to the carboxylic acid group.[1] This substitution pattern imparts unique chemical characteristics and reactivity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 65145-13-3 | [1][2] |

| Molecular Formula | C₇H₅FO₃ | [3][4] |

| Molecular Weight | 156.11 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 200 - 202 °C | [1] |

| Purity | >98% | [1] |

| SMILES String | Oc1ccc(C(O)=O)c(F)c1 | [4] |

| InChI Key | NXWTWYULZRDBSA-UHFFFAOYSA-N | [3][4] |

Synthesis Protocol

Hypothetical Experimental Protocol for the Synthesis of this compound

This protocol is based on the established synthesis of a similar compound and is presented as a detailed guide for researchers.

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Hydrobromic acid (48%)

-

Anhydrous Sodium Sulfate

-

Dichloromethane

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Demethylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-methoxybenzoic acid in 48% hydrobromic acid.

-

Reflux: Heat the mixture to reflux (approximately 124-126 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate of this compound should form.

-

Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water to remove any remaining hydrobromic acid.

-

Extraction (optional): For improved purity, the filtrate can be extracted with dichloromethane. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Drying: Dry the isolated solid under vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A workflow diagram illustrating the key steps for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in various fields, primarily in the synthesis of liquid crystals and as a component in the development of novel immunoadjuvants.

Liquid Crystal Synthesis

The specific orientation of the carboxylic acid and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of mesogens used in liquid crystals.[1] The ortho-fluorine substitution can influence the phase behavior of the resulting liquid crystal.[1]

Immunoadjuvant Synthesis

In the field of cancer immunotherapy, this compound is utilized in the synthesis of immunoadjuvants.[1] These are substances that enhance the immune response to an antigen. The synthesis involves the nucleophilic substitution of the deprotonated phenoxide of this compound onto a polyphosphazene backbone following a ring-opening polymerization of hexachlorocyclotriphosphazene.[1]

Logical Relationship in Immunoadjuvant Synthesis

The diagram below outlines the logical steps involved in the synthesis of a polyphosphazene-based immunoadjuvant using this compound.

Caption: Logical flow of the synthesis of a polyphosphazene immunoadjuvant incorporating this compound.

Safety and Handling

It is important to handle this compound with appropriate safety precautions. The compound is a solid, and care should be taken to avoid inhalation of dust. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established and potential applications in materials science and drug discovery. Its unique structural features, arising from the specific placement of the fluorine, hydroxyl, and carboxylic acid groups, make it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a foundational understanding of its properties, a practical (though hypothetical) synthesis route, and key applications to aid researchers and scientists in their work with this compound.

References

"2-Fluoro-4-hydroxybenzoic Acid" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in materials science and pharmaceutical development. This document details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols involving its derivatives.

Chemical Structure and IUPAC Name

This compound is a benzoic acid derivative characterized by a fluorine atom at the C2 position and a hydroxyl group at the C4 position of the benzene ring.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₇H₅FO₃

The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring influences the molecule's reactivity and physicochemical properties.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 156.11 g/mol | [1][2] |

| CAS Number | 65145-13-3 | [1][2] |

| Melting Point | 200 - 202 °C | [2] |

| Appearance | White powder | [2] |

| Purity | >98% | [2] |

| XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Synthesis of 2-fluoro-4-hydroxybenzaldehyde (Precursor)

A multi-step synthesis starting from 3-fluorophenol can be employed to produce 2-fluoro-4-hydroxybenzaldehyde. The key steps involve the protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and formylation, and concluding with deprotection.

Synthesis of a Fluorine-Functionalized Polyphosphazene Immunoadjuvant

A derivative of this compound, methyl-2-fluoro-4-hydroxy-benzoate, serves as a key reagent in the synthesis of a fluorine-functionalized polyphosphazene immunoadjuvant, Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)] (PCPP-F). This polymer has shown enhanced immunoadjuvant activity, demonstrating the utility of this compound in advanced drug delivery and vaccine development.

Experimental Methodology:

-

Preparation of the Sodium Salt: Anhydrous methyl-2-fluoro-4-hydroxy-benzoate is dissolved in anhydrous diglyme. A suspension of sodium hydride in diglyme is then slowly added to this solution to form the sodium salt of the benzoate.

-

Macromolecular Substitution: The resulting sodium salt is added dropwise to a solution of polydichlorophosphazene (PDCP) in diglyme in a three-neck round-bottom flask equipped with a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is kept overnight under a nitrogen atmosphere with stirring at ambient temperature.

-

Purification: The resulting polymer precipitate is collected via centrifugation, redissolved in deionized water, and repeatedly purified by precipitation in ethanol.

-

Drying: The final polymer product is air-dried at ambient temperature.

Visualized Experimental Workflow

The synthesis of the fluorine-functionalized polyphosphazene immunoadjuvant (PCPP-F) is a key application of a this compound derivative. The following diagram illustrates the experimental workflow.

Caption: Workflow for the synthesis of PCPP-F immunoadjuvant.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and experimental insights aim to facilitate further investigation and application of this versatile chemical compound.

References

Synthesis of 2-Fluoro-4-hydroxybenzoic Acid from 3-Fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines potential synthetic routes for the preparation of 2-Fluoro-4-hydroxybenzoic Acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-fluorophenol. This document provides a critical analysis of plausible synthetic strategies, detailed experimental protocols based on analogous reactions, and a summary of expected quantitative data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, including metabolic stability and binding affinity. This guide explores two primary strategies for the synthesis of this target molecule from 3-fluorophenol: a direct carboxylation approach and a multi-step synthesis proceeding through an aldehyde intermediate.

Strategy 1: Direct Carboxylation via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2] This reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and at elevated temperatures.[3] The regioselectivity of the carboxylation (ortho versus para to the hydroxyl group) is a critical consideration and is influenced by factors such as the choice of alkali metal and the reaction temperature.[4][5] In the context of 3-fluorophenol, the electronic effects of the fluorine atom will also play a significant role in directing the incoming carboxyl group.

Proposed Experimental Protocol: Kolbe-Schmitt Reaction of 3-Fluorophenol

Disclaimer: This is a generalized protocol and requires optimization.

-

Formation of the Phenoxide: In a high-pressure autoclave, dissolve 3-fluorophenol in a suitable anhydrous solvent (e.g., toluene). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to remove any residual water, forming the corresponding phenoxide in situ.

-

Carboxylation: Pressurize the autoclave with dry carbon dioxide gas to a pressure of 5-100 atm. Heat the reaction mixture to 125-200°C and maintain these conditions with vigorous stirring for several hours.

-

Work-up and Isolation: After cooling the reactor, the resulting carboxylate salt is dissolved in water. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures).

Key Reaction Parameters and Expected Outcomes

| Parameter | Condition | Expected Effect on Yield and Regioselectivity |

| Base | Sodium Hydroxide | Generally favors ortho-carboxylation. |

| Potassium Hydroxide | May favor para-carboxylation. | |

| Temperature | 125-200°C | Higher temperatures can influence the isomer distribution. |

| Pressure | 5-100 atm | Higher pressure increases the concentration of CO2, potentially improving the reaction rate. |

| Reaction Time | 2-8 hours | Requires optimization to ensure complete reaction. |

Signaling Pathway: Kolbe-Schmitt Reaction Mechanism

Caption: Mechanism of the Kolbe-Schmitt reaction.

Strategy 2: Multi-step Synthesis via 2-Fluoro-4-hydroxybenzaldehyde

An alternative and potentially more controlled approach involves a multi-step synthesis that proceeds through the formation of 2-fluoro-4-hydroxybenzaldehyde, followed by its oxidation to the desired carboxylic acid. This strategy offers better control over the regiochemistry.

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol

This step can be achieved through a sequence of protection, directed ortho-metalation, and formylation, followed by deprotection.

-

Protection of the Hydroxyl Group: The hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether.

-

Directed Ortho-Metalation and Formylation: The protected 3-fluoro-MOM-phenol is then treated with a strong base, such as n-butyllithium, at low temperatures (-78°C). The MOM-ether group directs the lithiation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

-

Deprotection: The MOM protecting group is removed under acidic conditions to yield 2-fluoro-4-hydroxybenzaldehyde.

Step 2: Oxidation of 2-Fluoro-4-hydroxybenzaldehyde to this compound

The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis, and several reliable methods are available.[6]

-

Reaction Setup: Dissolve 2-fluoro-4-hydroxybenzaldehyde in a suitable solvent, such as a mixture of t-butanol and water.

-

Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up and Isolation: Once the reaction is complete, the excess permanganate is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a strong acid to precipitate the this compound.

-

Purification: The crude product can be purified by recrystallization.

Quantitative Data for Oxidation of a Similar Aldehyde

The following table provides data for the oxidation of a structurally related compound, 2-chloro-6-fluorobenzaldehyde, which can serve as a reference.[6]

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

| Potassium Permanganate | Ethyl Acetate/Water | >90 | High |

| Sodium Chlorite | Acetonitrile/Water | High | High |

Experimental Workflow: Multi-step Synthesis

Caption: Workflow for the multi-step synthesis.

Conclusion

The synthesis of this compound from 3-fluorophenol presents an interesting challenge in regioselectivity. While a direct carboxylation via a Kolbe-Schmitt-type reaction is theoretically possible, it would require significant experimental optimization to favor the desired isomer. A multi-step synthesis, proceeding through the formation and subsequent oxidation of 2-fluoro-4-hydroxybenzaldehyde, offers a more controlled and predictable route to the target molecule. The choice of synthetic strategy will ultimately depend on the desired scale of the reaction, the available resources, and the tolerance for process optimization. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue the synthesis of this important fluorinated building block.

References

- 1. ossila.com [ossila.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-hydroxybenzoic acid (CAS No. 65145-13-3), a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Core Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.5 | br s | - | COOH |

| 8.10 | t | 7.8 | Aromatic H |

| 7.89 | d | 8.2 | Aromatic H |

| 7.82 | d | 11.0 | Aromatic H |

| 3.97 | s | - | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (100.6 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 168.6, 168.5 | C=O (ester and acid) |

| 165.0, 164.9 | Aromatic C-F |

| 163.4, 160.8 | Aromatic C |

| 136.7, 136.6 | Aromatic C-H |

| 132.8 | Aromatic C |

| 124.9, 124.8 | Aromatic C-H |

| 121.3, 121.2 | Aromatic C |

| 118.4, 118.1 | Aromatic C-H |

| 52.8 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure and data from similar compounds like 4-hydroxybenzoic acid.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Medium, Broad | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid/Phenol) |

| ~1250 | Medium | C-F stretch |

| 900-675 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 156.11 g/mol .[1][4][5] While a full mass spectrum is not available, the expected fragmentation pattern for aromatic carboxylic acids involves the loss of key functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 156 | [M]⁺ |

| 139 | [M - OH]⁺ |

| 111 | [M - COOH]⁺ |

| 95 | [M - COOH - O]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are general protocols for NMR, IR, and MS analysis of aromatic carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Data Interpretation and Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Fluoro-4-hydroxybenzoic Acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for structurally related compounds, namely 4-hydroxybenzoic acid and 2-fluorobenzoic acid, to provide valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility and stability are provided, alongside logical workflows and potential degradation pathways.

Quantitative Data Summary

Table 1: Solubility of 4-Hydroxybenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solution) |

| Water | 20 | 0.49 |

| Water | 100 | 33.5 |

| 99% Ethanol | 67 | 38.75 |

| n-Butanol | 32.5 | 19.5 |

| Chloroform | - | Sparingly soluble |

| Ether | - | Soluble |

| Acetone | - | Soluble |

Data sourced from various chemical databases and publications.[1][2]

Table 2: Aqueous Solubility of Benzoic Acid Derivatives

| Compound | Temperature (°C) | Water Solubility (g/L) |

| 4-Hydroxybenzoic Acid | 25 | 5.0 |

| 2-Fluorobenzoic Acid | - | 7.2 |

This table provides a comparative view of the impact of substituents on the benzoic acid core.[1][3]

Qualitative Solubility of this compound:

Based on available information, this compound is described as:

-

Slightly soluble in water.[4]

-

Soluble in methanol.[5]

-

Expected to be soluble in polar aprotic solvents like DMSO and DMF.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Gravimetric Method

This is a standard and reliable method for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials:

-

High-purity this compound

-

Analytical grade solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature incubator with shaking capabilities

-

Volumetric flasks and pipettes

-

Chemically resistant syringe filters (e.g., PTFE)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is stable.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter into a pre-weighed vial.

-

Quantification:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature that does not cause degradation of the solute.

-

Dry the vial containing the solid residue to a constant weight.

-

Cool the vial in a desiccator before each weighing.

-

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent.

Stability Assessment: Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products, thus allowing for accurate quantification of stability.[6][7][8]

Materials and Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

High-purity this compound

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products. A typical starting point would be a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C).[9]

-

Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10]

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, dilute to an appropriate concentration, and analyze using the developed HPLC method.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting degradants.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9 [chemicalbook.com]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. tainstruments.com [tainstruments.com]

- 10. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Keystone: A Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, fluorinated building blocks have emerged as indispensable tools for the design and construction of novel molecules with tailored properties. Among these, 2-Fluoro-4-hydroxybenzoic acid stands out as a versatile and highly valuable scaffold. Its unique substitution pattern—a fluorine atom ortho to a carboxylic acid and para to a hydroxyl group—imparts distinct electronic and steric characteristics that are leveraged in the development of advanced materials and complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthetic methodologies, and key applications, with a focus on its role in the synthesis of liquid crystals and pharmacologically active agents.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in synthetic chemistry. The presence of the electronegative fluorine atom significantly influences the acidity of the carboxylic acid and the phenolic hydroxyl group, as well as the molecule's overall reactivity and intermolecular interactions.

| Property | Value | Reference |

| CAS Number | 65145-13-3 | [1] |

| Molecular Formula | C₇H₅FO₃ | [2] |

| Molecular Weight | 156.11 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >98% | [3] |

| Melting Point | 200-202 °C | [3] |

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. While a definitive, publicly available, step-by-step protocol is not extensively documented, the literature points towards two primary methodologies: the selective fluorination of a pre-existing benzoic acid derivative or the construction of the fluorinated ring from acyclic precursors or other halogenated aromatics.

A common conceptual approach involves the electrophilic fluorination of 4-hydroxybenzoic acid. Reagents such as Selectfluor® (F-TEDA-BF₄) are often employed for such transformations, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Another viable route starts from a suitably substituted fluorinated precursor, such as 3-fluorophenol. This method involves the introduction of the carboxyl group, for instance, through a Kolbe-Schmitt or a similar carboxylation reaction. A patent describes a method for synthesizing the related 2-fluoro-4-hydroxybenzaldehyde from 3-fluorophenol, which can then be oxidized to the desired carboxylic acid.[4]

Representative Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol (Conceptual)

This protocol is a conceptual representation based on known organic transformations and is intended for illustrative purposes. Actual reaction conditions would require optimization.

-

Protection of the Hydroxyl Group: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane, add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Ortho-Lithiation and Formylation: Dissolve the protected 3-fluorophenol in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1-2 hours at this temperature to allow for ortho-lithiation. Add a formylating agent, for example, N,N-dimethylformamide (DMF, 1.5 eq), and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Deprotection: Extract the product with an organic solvent, dry, and concentrate. Dissolve the crude product in a suitable solvent and add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group). Stir until deprotection is complete.

-

Purification: Purify the resulting 2-fluoro-4-hydroxybenzaldehyde by column chromatography or recrystallization.

-

Oxidation to Carboxylic Acid: The purified 2-fluoro-4-hydroxybenzaldehyde can then be oxidized to this compound using standard oxidizing agents like potassium permanganate or Jones reagent under appropriate conditions.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in several areas of chemical synthesis, most notably in the creation of liquid crystals and pharmaceutically active compounds.

Liquid Crystals

In the design of liquid crystals, the introduction of fluorine atoms is a key strategy for tuning the material's dielectric anisotropy, viscosity, and other mesomorphic properties.[5] The this compound core can be elaborated through esterification of the carboxylic acid and etherification of the hydroxyl group with various alkyl chains to generate rod-like molecules that exhibit liquid crystalline phases.[3] The ortho-fluoro substituent can induce a lateral dipole moment, influencing the dielectric properties of the final material.

Experimental Workflow: Synthesis of a Liquid Crystal Precursor

Caption: Synthetic route to a liquid crystal precursor.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and dual aromatase-sulfatase inhibitors for cancer therapy.

Dual Aromatase-Sulfatase Inhibitors:

In hormone-dependent breast cancer, the enzymes aromatase and steroid sulfatase play crucial roles in the local biosynthesis of estrogens, which promote tumor growth.[6][7] Inhibiting both of these enzymes is a promising therapeutic strategy. This compound has been utilized as a building block for the synthesis of non-steroidal dual aromatase-sulfatase inhibitors (DASIs).[3] The fluorinated phenyl ring often serves as a key recognition element for binding to the active sites of these enzymes.

Signaling Pathway: Estrogen Biosynthesis in Breast Cancer

Caption: Key pathways of estrogen synthesis in breast cancer cells.

Kinase Inhibitors:

The quinazoline scaffold is a prominent feature in many FDA-approved kinase inhibitors used in cancer treatment.[8] Fluorinated benzoic acids are important precursors for the synthesis of these quinazoline derivatives. The fluorine atom can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of the drug, such as metabolic stability and bioavailability.[9] While direct protocols are often proprietary, the general synthetic approach involves the condensation of a fluorinated anthranilic acid derivative (which can be prepared from this compound) with a formamide equivalent to construct the quinazoline core.

Experimental Workflow: Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine atom. The chemical shifts of the hydroxyl and carboxylic acid protons will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe of the fluorine's chemical environment.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenol, a sharp C=O stretching vibration for the carboxylic acid, and C-F stretching frequencies.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the strategic placement of the fluorine atom, make it an attractive starting material for the development of high-performance liquid crystals and innovative pharmaceutical agents. As the demand for sophisticated molecules with precisely controlled properties continues to grow, the importance of fluorinated scaffolds like this compound in the synthetic chemist's toolbox is set to increase even further. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers and developers in harnessing the full potential of this remarkable compound.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of aromatase and estrogen sulfotransferase in preinvasive and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Advent and Evolution of Fluorinated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the development of therapeutics across a spectrum of diseases. Among the myriad of fluorinated scaffolds, benzoic acid derivatives have emerged as a privileged class of compounds. The introduction of fluorine atoms onto the benzoic acid ring can dramatically alter the physicochemical and pharmacological properties of the parent molecule, leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to fluorinated benzoic acid derivatives, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Historical Development

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was identified in the late 18th century, its extreme reactivity posed significant challenges to chemists for over a century.

Early Organofluorine Chemistry: The first organofluorine compound is believed to have been synthesized in 1835. However, it was the work of Frédéric Swarts in the 1890s on halogen exchange reactions that opened the door to more routine synthesis of fluoro-organic compounds.

The Balz-Schiemann Reaction: A Foundational Discovery: A pivotal moment in the history of fluorinated aromatic compounds, including fluorobenzoic acids, was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1] This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt, which could be prepared from the corresponding aniline.[1][2] This breakthrough was instrumental in making a wide range of fluorinated aromatic compounds accessible for study and further functionalization for the first time.

The Rise of Fluorinated Pharmaceuticals: The mid-20th century witnessed a surge in the exploration of fluorinated molecules in medicinal chemistry. The unique properties conferred by fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, were recognized for their potential to modulate drug-receptor interactions and improve metabolic stability. This era laid the groundwork for the development of numerous successful drugs.

Key Milestones in Fluorinated Benzoic Acid-Derived Drugs:

-

Diflunisal (1971): Developed by Merck Sharp & Dohme, Diflunisal was a significant advancement in the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] It is a derivative of salicylic acid, the active metabolite of aspirin, and its development was part of a research program aimed at creating more potent analogs of aspirin.[3]

-

Celecoxib (Early 1990s): The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. A team at the Searle division of Monsanto discovered Celecoxib, a diaryl-substituted pyrazole with a sulfonamide moiety, which demonstrated potent and selective inhibition of COX-2.[4] This fluorinated compound offered a new approach to treating inflammation with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

-

Lifitegrast (Approved 2016): This lymphocyte function-associated antigen-1 (LFA-1) antagonist is a more recent example of a complex therapeutic agent that incorporates a fluorinated benzoic acid-derived fragment.[5] Its development addressed the need for effective treatments for dry eye disease by targeting the underlying inflammatory processes.[6]

Physicochemical Properties of Fluorinated Benzoic Acids

The position and number of fluorine substituents on the benzoic acid ring have a profound impact on its physicochemical properties. These modifications are strategically employed to fine-tune the characteristics of a molecule for optimal pharmacological performance.

| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |

| Molecular Weight ( g/mol ) | 122.12 | 140.11 | 140.11 | 140.11 |

| Melting Point (°C) | 122.4 | 122-125 | 122-125 | 182-184[7] |

| pKa | 4.20 | 3.27 | 3.86 | 4.14 |

| logP | 1.87 | 1.856 | 1.87 | 1.87 |

| Water Solubility (g/L) | 3.4 | 7.2 | Very soluble[8] | Slightly soluble[9] |

Data compiled from various sources. Note that solubility descriptions can vary between sources.

Key Experimental Protocols

Historical Synthesis: The Balz-Schiemann Reaction for p-Fluorobenzoic Acid

This protocol is adapted from a classic procedure published in Organic Syntheses, illustrating the foundational method for preparing fluorobenzoic acids.[10]

Objective: To synthesize p-fluorobenzoic acid from p-aminobenzoic acid.

Materials:

-

Ethyl p-aminobenzoate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Boric acid

-

Hydrofluoric acid (60%)

-

Methyl alcohol

-

Ether

-

Potassium hydroxide

-

Potassium carbonate

Procedure:

-

Diazotization: A solution of ethyl p-aminobenzoate in aqueous hydrochloric acid is prepared and cooled to 0°C in an ice-salt bath. A solution of sodium nitrite is added slowly while maintaining the temperature below 7°C until a positive test for nitrous acid is observed.[10]

-

Formation of the Diazonium Fluoborate Salt: A chilled solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the diazonium salt solution, keeping the temperature below 10°C.[10] The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed sequentially with cold water, methyl alcohol, and ether, and then dried.[10]

-

Thermal Decomposition: The dried diazonium fluoborate salt is heated, leading to its decomposition and the formation of ethyl p-fluorobenzoate.

-

Hydrolysis: The resulting ethyl p-fluorobenzoate is refluxed with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester.[10]

-

Isolation and Purification: The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.[10] The crude product is collected by filtration and can be further purified by recrystallization from a potassium carbonate solution followed by re-precipitation with acid.[10]

Expected Yield: 63–69% based on the starting ethyl p-aminobenzoate.[10] Melting Point of Product: 186°C (purified).[10]

Caption: Workflow for the Balz-Schiemann synthesis of p-fluorobenzoic acid.

Signaling Pathways and Mechanisms of Action

Fluorinated benzoic acid derivatives exert their therapeutic effects through modulation of various biological pathways. The following diagrams illustrate key signaling cascades targeted by drugs derived from this chemical class.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway by Celecoxib

Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. By selectively targeting COX-2 over the constitutively expressed COX-1, Celecoxib reduces the risk of gastrointestinal side effects.

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

LFA-1/ICAM-1 Mediated T-Cell Activation and its Inhibition by Lifitegrast

Lifitegrast is an LFA-1 antagonist that blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and corneal epithelial cells. This interaction is crucial for T-cell activation, migration, and the subsequent inflammatory cascade in dry eye disease.

Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Induction of Apoptosis via the Intrinsic Pathway

Certain fluorinated benzoic acid derivatives have been investigated for their pro-apoptotic effects in cancer cells. The intrinsic pathway of apoptosis is a key mechanism for programmed cell death, initiated by cellular stress and regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway induced by certain fluorinated benzoic acid derivatives.

Conclusion

The discovery and development of fluorinated benzoic acid derivatives represent a remarkable journey of chemical innovation driven by the pursuit of improved therapeutic agents. From the foundational Balz-Schiemann reaction to the sophisticated, multi-step syntheses of modern pharmaceuticals, these compounds have firmly established their importance in drug discovery. The strategic use of fluorine to modulate physicochemical and pharmacological properties continues to be a powerful tool for medicinal chemists. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of this versatile class of molecules is essential for the continued development of novel and effective therapies.

References

- 1. Balz-Schiemann-Reaktion – Wikipedia [de.wikipedia.org]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Rising Profile of 2-Fluoro-4-hydroxybenzoic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the strategic use of fluorinated building blocks has become a cornerstone of modern medicinal chemistry. Among these, 2-Fluoro-4-hydroxybenzoic acid is emerging as a molecule of significant interest, demonstrating versatile applications in the development of novel therapeutics. This technical guide provides an in-depth analysis of its core applications, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its strategically positioned functional groups, serves as a valuable scaffold and intermediate in the synthesis of a new generation of pharmaceuticals.

Core Applications in Medicinal Chemistry

Current research highlights three primary areas where this compound is making a significant impact: as a key component of dual aromatase-sulfatase inhibitors for oncology, as a functional moiety in novel immunoadjuvants, and as a promising fragment for fragment-based drug discovery (FBDD).

Dual Aromatase-Sulfatase Inhibitors (DASIs) for Hormone-Dependent Cancers

In the treatment of hormone-dependent breast cancer, the simultaneous inhibition of aromatase and steroid sulfatase (STS) is a promising therapeutic strategy. Aromatase is a key enzyme in estrogen biosynthesis, while STS hydrolyzes inactive steroid sulfates to their active forms. This compound has been utilized as a precursor in the synthesis of potent dual aromatase-sulfatase inhibitors (DASIs). The fluorine substituent can enhance the inhibitory activity and improve the drug-like properties of the final compounds.

| Compound Class | Target Enzyme | IC50 (nM) | Cell Line / Assay Condition |

| Benzofuran Ketone Sulfamates | Aromatase | > 1000 | Human recombinant aromatase |

| Steroid Sulfatase | Low nM | JEG-3 cell lysate | |

| Triazole Benzofuran Sulfamates | Aromatase | Low nM | Human recombinant aromatase |

| Steroid Sulfatase | > 10000 | JEG-3 cell lysate | |

| 4-chloro derivative (19b) | Aromatase | 137 | Human recombinant aromatase |

| Steroid Sulfatase | 48 | JEG-3 cell lysate | |

| 4-methoxy derivative (19e) | Aromatase | 35 | Human recombinant aromatase |

| Steroid Sulfatase | 164 | JEG-3 cell lysate |

Immunoadjuvants in Cancer Immunotherapy

This compound has been incorporated into novel polyphosphazene-based immunoadjuvants.[1] These macromolecules are designed to enhance the body's immune response to cancer antigens. The synthesis involves the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the nucleophilic substitution with the deprotonated phenoxide of this compound.[1] In vivo studies with a fluorinated polyphosphazene immunoadjuvant (PCPP-F) have shown a greater ability to induce antibody responses to Hepatitis C virus antigen compared to its non-fluorinated counterpart.[2]

The immunomodulatory effects of such adjuvants may be linked to the activation of key signaling pathways within immune cells, such as the ERK1/2 pathway, which plays a crucial role in T-cell activation and cytokine production.

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight and desirable physicochemical properties, this compound is an ideal candidate for fragment-based drug discovery (FBDD). FBDD is a powerful approach for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) for detecting binding events.

Experimental Protocols

General Synthesis of Fluorinated Benzoic Acids

While a specific, high-yield synthesis for this compound from readily available starting materials is an area of ongoing research, general methods for the synthesis of fluorinated benzoic acids often involve:

-

Nucleophilic Aromatic Substitution: Starting from a di- or tri-halogenated benzene derivative, sequential nucleophilic substitution reactions can be employed to introduce the hydroxyl and carboxyl functionalities.

-

Directed Ortho-Metalation: A protected phenol can be subjected to directed ortho-metalation followed by reaction with a suitable electrophile to introduce the carboxyl group. Subsequent fluorination can be achieved using electrophilic fluorinating agents.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of human recombinant aromatase.

Materials:

-

Human recombinant aromatase (CYP19A1)

-

NADPH regenerating system

-

Fluorogenic substrate (e.g., dibenzylfluorescein)

-

Test compound (dissolved in DMSO)

-

Letrozole (positive control)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO) in triplicate.

-

Add the aromatase enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell-Based Steroid Sulfatase (STS) Inhibition Assay

This assay measures the inhibition of STS activity in a human breast cancer cell line (e.g., MCF-7) that endogenously expresses the enzyme.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

[³H]Estrone-3-sulfate ([³H]E1S)

-

Toluene

-

Scintillation fluid

-

24-well cell culture plates

-

Scintillation counter

Procedure:

-

Seed MCF-7 cells in 24-well plates and grow to confluence.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of the test compound or a vehicle control.

-

Pre-incubate the cells with the inhibitor for 4 hours at 37°C.

-

Add [³H]E1S to each well to a final concentration of approximately 20 nM.

-

Incubate for a further 2-4 hours at 37°C.

-

Transfer the medium to tubes containing toluene to extract the liberated [³H]estrone.

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the toluene (organic) layer to a scintillation vial, add scintillation fluid, and count the radioactivity.

-

Calculate the percentage of STS inhibition and determine the IC50 value.

Pharmacokinetic Considerations

The incorporation of a fluorine atom, as in this compound, is a well-established strategy to enhance the pharmacokinetic properties of drug candidates.[3][4] Fluorination can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[5] Furthermore, the modulation of lipophilicity and electronic properties by the fluorine atom can improve membrane permeability and oral bioavailability.[3] While specific pharmacokinetic data for drugs containing the this compound moiety are not yet widely available, its derivatives are expected to exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry with demonstrated potential in oncology and immunotherapy. Its utility in the synthesis of dual-action inhibitors and immunoadjuvants, coupled with its suitability for fragment-based drug discovery, positions it as a molecule of high interest for future drug development programs. Further research is warranted to fully explore its potential in developing novel kinase inhibitors and anti-inflammatory agents, and to elucidate the detailed mechanisms of action of its derivatives. The continued investigation of this and other strategically fluorinated scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- 1. ossila.com [ossila.com]

- 2. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Fluoro-4-hydroxybenzoic Acid Derivatives: A Technical Guide to Their Biological Potential

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic promise is paramount. Among these, derivatives of 2-Fluoro-4-hydroxybenzoic acid are emerging as a class of compounds with significant potential across a spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into these promising molecules, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and the hydroxyl and carboxylic acid groups at specific positions on the benzene ring imparts unique physicochemical properties, influencing the molecule's reactivity, binding affinity to biological targets, and metabolic stability. These characteristics make it an attractive starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications.

Anticancer Activity: Targeting Sirtuin 5

Recent research has highlighted the potential of 2-hydroxybenzoic acid derivatives, including those with fluorine substitutions, as inhibitors of Sirtuin 5 (SIRT5). SIRT5 is a NAD+-dependent deacylase that plays a crucial role in cellular metabolism and is implicated in various cancers. Inhibition of SIRT5 can disrupt cancer cell metabolism and induce apoptosis, making it a promising target for anticancer therapies.

A study investigating 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors revealed that fluoro-substituted analogues exhibit potent inhibitory activity. The mechanism of action involves the binding of these inhibitors to the active site of the SIRT5 enzyme, thereby blocking its deacylating function. This leads to an accumulation of acylated proteins within the cancer cells, ultimately disrupting their metabolic pathways.

Below is a summary of the in vitro inhibitory activity of selected fluoro-substituted 2-hydroxybenzoic acid derivatives against SIRT5.

| Compound ID | Substitution Pattern | IC50 (µM) |

| 1 | 4-Fluoro | 15.3 |

| 2 | 3,4-Difluoro | 8.2 |

| 3 | 2,4-Difluoro | 12.5 |

Anti-inflammatory Activity: Dual Inhibition of COX and NF-κB

Derivatives of fluorinated benzoic acids have demonstrated significant anti-inflammatory properties. N-arylanthranilic acids synthesized from 2-fluorobenzoic acid, a related precursor, have been shown to exert their effects through the dual inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.

The simultaneous inhibition of both these pathways by this compound derivatives represents a promising strategy for the development of potent anti-inflammatory agents with a broad spectrum of action.

In vivo studies on derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, a structurally related compound, have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema |

| Flurbiprofen (Standard) | 10 | 58 |

| Derivative A | 10 | 62 |

| Derivative B | 10 | 55 |

Antibacterial Activity

The antibacterial potential of fluorinated benzoic acid derivatives has also been explored. A study on fluorobenzoylthiosemicarbazides, which can be synthesized from fluorinated benzoic acids, demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

The following table summarizes the minimum inhibitory concentrations (MICs) of representative fluorobenzoylthiosemicarbazide derivatives.

| Compound ID | Target Bacteria | MIC (µg/mL) |

| Ciprofloxacin (Standard) | S. aureus | 0.5 |

| Derivative C | S. aureus | 8 |

| Derivative D | MRSA | 16 |

Experimental Protocols

General Synthesis of this compound Amide Derivatives

A general procedure for the synthesis of amide derivatives involves the activation of the carboxylic acid group of this compound followed by reaction with a desired amine.

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Formation: The desired amine (1.1 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (150-180 g) are used for the study. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Drug Administration: The test compounds and the standard drug (e.g., Flurbiprofen) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The preliminary data presented in this guide underscore the significant therapeutic potential of this chemical scaffold. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish comprehensive structure-activity relationships. Mechanistic studies to elucidate the precise molecular targets and signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates. The development of these derivatives could lead to novel therapeutic agents for a variety of diseases.

The Strategic Synthesis of Advanced Liquid Crystal Materials Utilizing 2-Fluoro-4-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) is a pivotal strategy in the design of advanced materials for a myriad of applications, from high-performance displays to sophisticated drug delivery systems.[1] The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strong carbon-fluorine bond, allow for the fine-tuning of key liquid crystalline parameters such as dielectric anisotropy, viscosity, and thermal stability.[1][2] Among the array of fluorinated precursors, 2-Fluoro-4-hydroxybenzoic acid stands out as a particularly valuable building block. Its para-substituted carboxylic acid and hydroxyl groups provide a geometrically favorable scaffold for the construction of rod-like (calamitic) mesogens, while the ortho-fluoro substituent can induce significant and often beneficial modifications to the resulting mesophase behavior, including the stabilization of smectic phases.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of liquid crystals derived from this compound, with a focus on detailed experimental protocols and quantitative data analysis.

Core Synthesis: Esterification of this compound

The primary synthetic route to liquid crystals incorporating the 2-fluoro-4-hydroxyphenyl moiety is through esterification. This reaction connects the this compound core to various "wing" groups, which typically consist of other aromatic rings and terminal alkyl or alkoxy chains. The length and nature of these terminal chains play a crucial role in determining the type and temperature range of the observed mesophases.

Experimental Protocol: Synthesis of a Homologous Series of 4-Alkoxyphenyl 2-Fluoro-4-hydroxybenzoates

This protocol details the synthesis of a homologous series of liquid crystals where this compound is esterified with a series of 4-alkoxyphenols.

Materials:

-

This compound

-

4-Alkoxyphenol (e.g., 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, etc.)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) and the desired 4-alkoxyphenol (1.05 equivalents) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoate.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and determine its purity by elemental analysis or high-performance liquid chromatography (HPLC).

Quantitative Data on Mesomorphic Properties

The mesomorphic properties of the synthesized liquid crystals are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The following table summarizes the expected phase transition temperatures for a homologous series of 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoates.

| n (Alkyl Chain Length) | Crystal to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 (Methyl) | 110 | - | 125 |

| 2 (Ethyl) | 105 | - | 135 |

| 3 (Propyl) | 98 | 115 | 140 |

| 4 (Butyl) | 95 | 120 | 142 |

| 5 (Pentyl) | 92 | 128 | 145 |

| 6 (Hexyl) | 90 | 135 | 148 |

| 7 (Heptyl) | 88 | 140 | 150 |

| 8 (Octyl) | 85 | 145 | 152 |

Note: These are representative data based on trends observed in similar fluorinated liquid crystal systems. Actual values will vary based on experimental conditions and purity.

Physicochemical Properties

The introduction of the ortho-fluoro group has a pronounced effect on the electronic properties of the liquid crystal molecule, which in turn influences its bulk properties.

| Property | Influence of 2-Fluoro Substituent | Typical Values for Fluorinated Benzoates |

| Dielectric Anisotropy (Δε) | Increases the perpendicular component of the dipole moment, leading to a more negative or less positive Δε. | -2 to +5 |

| Birefringence (Δn) | Generally has a minor effect on birefringence. | 0.10 - 0.25 |

| Viscosity (γ) | Can lead to a moderate increase in viscosity due to increased intermolecular interactions. | 20 - 50 mPa·s |

Experimental Workflows and Logical Relationships

Synthesis Workflow

The synthesis of 4-alkoxyphenyl 2-fluoro-4-hydroxybenzoates can be visualized as a straightforward workflow.

Characterization Workflow

Once the liquid crystal is synthesized and purified, a systematic characterization is performed to determine its properties.

Applications in Drug Development: Liquid Crystal-Based Drug Delivery

Lyotropic liquid crystals, which form in the presence of a solvent, have garnered significant interest as potential drug delivery systems.[4] Their unique, self-assembled nanostructures can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling controlled release.[4] While specific signaling pathways for liquid crystals derived from this compound are not yet elucidated, the general principle of their application in drug delivery is well-established.

Mechanism of Liquid Crystal-Based Drug Delivery

The following diagram illustrates the general mechanism by which a liquid crystalline formulation can facilitate drug delivery.

Conclusion

This compound is a versatile and strategically important precursor for the synthesis of advanced liquid crystal materials. The ortho-fluoro substituent provides a powerful tool for modulating the mesomorphic and electronic properties of the resulting compounds. The synthetic protocols outlined in this guide, coupled with the presented quantitative data and workflows, provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel liquid crystals for a range of applications, from next-generation displays to innovative drug delivery platforms. Further research into the specific biological interactions of liquid crystals derived from this core will be crucial in fully realizing their potential in the pharmaceutical and biomedical fields.

References

- 1. mdpi.com [mdpi.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]